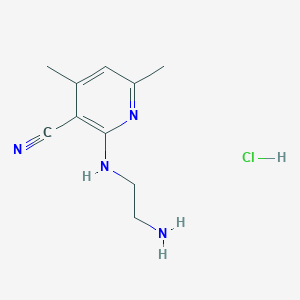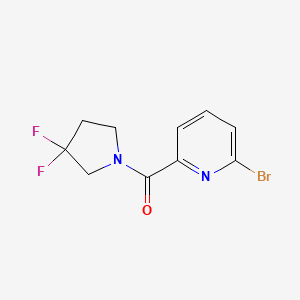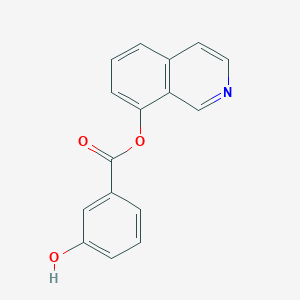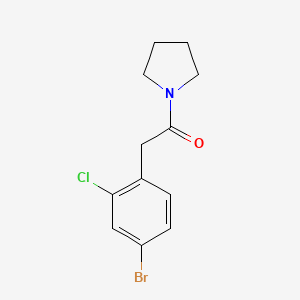
2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone
Übersicht
Beschreibung
“4-Bromo-2-chlorophenol” is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .
Synthesis Analysis
Profenofos can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol .
Molecular Structure Analysis
The molecular formula of “4-Bromo-2-chlorophenol” is BrC6H3(Cl)OH . The InChI string is InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H .
Chemical Reactions Analysis
Profenofos is a thiophosphate OP pesticide (O=P-S-C) that was developed for pest strains resistant to chlorpyrifos and other OPs .
Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-2-chlorophenol” is 207.45 g/mol . It has a boiling point of 232-235 °C and a melting point of 47-49 °C .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
This compound serves as an intermediate in the synthesis of various pharmaceutical drugs. Its structural components, particularly the bromo and chloro substituents, are valuable in constructing molecules with potential therapeutic effects. It is often used in the early stages of drug development to create analogs that can be tested for biological activity .
Antimicrobial and Anticancer Research
Recent studies have explored the use of bromo- and chloro-substituted compounds in the fight against microbial infections and cancer. Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities, showing promise in developing new treatments .
Wirkmechanismus
Target of Action
The compound 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone is a derivative of profenofos, an organophosphorus pesticide . The primary target of this compound is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Mode of Action
Like other organophosphates, the mechanism of action of this compound is via the inhibition of the acetylcholinesterase enzyme . This inhibition occurs through the phosphorylation of the serine residue at the active site of the enzyme . The S(-) isomer of the compound is a more potent inhibitor .
Biochemical Pathways
The compound undergoes abiotic/enzymatic hydrolysis mediated by organophosphorus hydrolase . The most common compound formed during the mineralization of profenofos is 4-bromo-2-chlorophenol . This process affects the biochemical pathways involved in the degradation of organophosphorus pesticides.
Pharmacokinetics
Profenofos and its metabolites accumulate in various environmental components, contaminating food, water, and air .
Result of Action
The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the nervous system. This accumulation can cause overstimulation of muscles and glands controlled by the nervous system, leading to symptoms such as dizziness and paralysis . At the molecular level, the compound forms strong bonds with soil particles and slowly leaches to groundwater and capillary water .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone. For instance, the compound’s degradation rate may vary depending on the presence of organophosphorus hydrolase in the environment . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-10-4-3-9(11(14)8-10)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWUERQESRLONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)
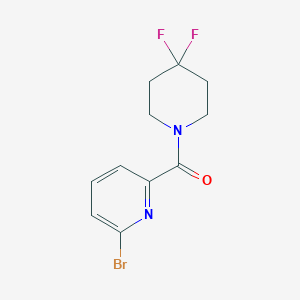
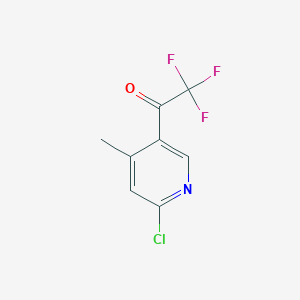
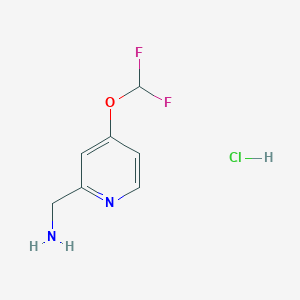
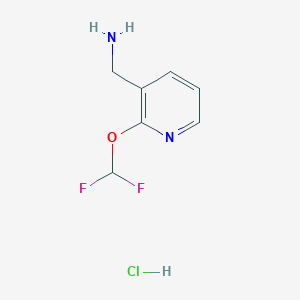
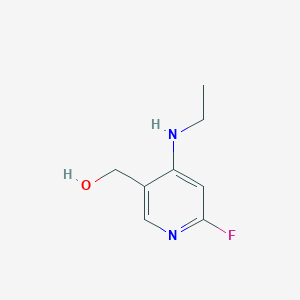
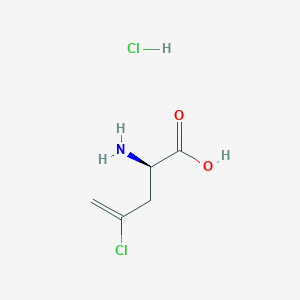
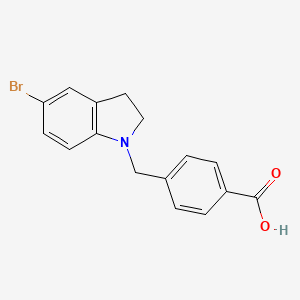
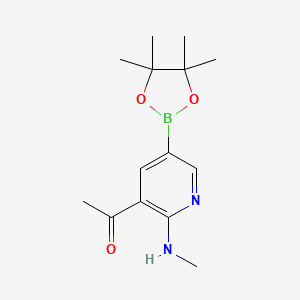
![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)
![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)
